3,6-Diamino-2-(4-fluorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
3,6-Diamino-2-(4-fluorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorobenzoyl group and the thieno[2,3-b]pyridine core makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-2-(4-fluorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminothiophenes with appropriate nitriles under basic conditions. The reaction conditions often include the use of solvents like dioxane and bases such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-2-(4-fluorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in aqueous dioxane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Reduction: Reduced thieno[2,3-b]pyridine derivatives.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,6-Diamino-2-(4-fluorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For example, it has been identified as a selective inhibitor of glycogen synthase kinase-3, which plays a role in various cellular processes . The compound may also interact with other enzymes and proteins, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-2-benzoylthieno[2,3-b]pyridine-5-carbonitrile: Similar structure but lacks the fluorobenzoyl group.
3,6-Diamino-2-(4-chlorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the 4-fluorobenzoyl group in 3,6-Diamino-2-(4-fluorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C15H9FN4OS |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
3,6-diamino-2-(4-fluorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C15H9FN4OS/c16-9-3-1-7(2-4-9)12(21)13-11(18)10-5-8(6-17)14(19)20-15(10)22-13/h1-5H,18H2,(H2,19,20) |
InChI Key |
SXGJHCKMERAMOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N)F |
Origin of Product |
United States |
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